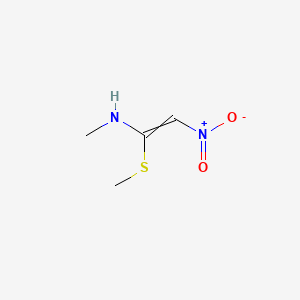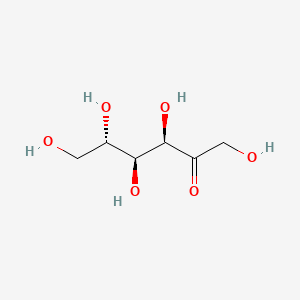
L-Fructose
概要
説明
Synthesis Analysis
L-Fructose can be produced from different carbon sources by various fermentation types. For instance, Lactobacillus pentosus, a lactic acid bacteria (LAB), can synthesize L-LA from hexose by homologous fermentation via the Embden–Meyerhoff–Parnas (EMP) pathway . Moreover, L. pentosus can also synthesize L-LA from hexose by heterologous fermentation via the pentose phosphoketolase (PK) pathway .Molecular Structure Analysis
L-Fructose has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . The L-Fructose molecule contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .Chemical Reactions Analysis
Fructose undergoes various chemical reactions. For instance, it can be converted into 5-hydroxymethylfurfural (5-HMF), a valuable bio-based product, in a water-dimethyl carbonate biphasic system with high yield product recovery . Moreover, fructose can be isomerized to other monosaccharides like glucose and mannose .Physical And Chemical Properties Analysis
L-Fructose is a white crystalline solid . It is highly soluble in water compared to other sugars . It absorbs moisture rapidly and loses it slowly to form hydroxymethylfurfural in the environment in comparison to other sugars .科学的研究の応用
Metabolic Changes in Diabetes
L-Fructose undergoes unique metabolic changes in patients with diabetes. Studies show significantly higher concentrations of serum and urinary fructose in diabetic patients compared to healthy subjects. This suggests a distinct metabolic behavior of fructose in diabetic conditions, highlighting its potential importance in understanding and managing diabetes (Kawasaki, Akanuma, & Yamanouchi, 2002).
Fructose Metabolism in Hepatic Disease and Diabetes
Research comparing the metabolism of fructose and glucose reveals that fructose is metabolized at a near-normal rate even in cases of impaired glucose tolerance due to hepatic disease or diabetes. This indicates the potential of fructose as an alternative metabolic substrate in conditions where glucose metabolism is compromised (Smith, Ettinger, & Seligson, 1953).
Isomerization of Glucose to Fructose
Studies on the isomerization of glucose to fructose using basic amino acids as catalysts reveal potential applications in the food industry and renewable energy resource production. Arginine, for instance, has been identified as an effective catalyst for this isomerization, which is crucial in the production of sweeteners and biofuels (Yang, Sherbahn, & Runge, 2016).
Clinical Research Strategies for Fructose Metabolism
Clinical research on fructose metabolism is crucial to ascertain its role in obesity, diabetes, and cardiovascular diseases. Studies suggest the need for large, long-term research to inform health policy, particularly concerning fructose-containing sugars in the diet (Laughlin et al., 2014).
Electrochemical Sensing of Fructose
The development of electrochemical sensors for fructose detection, using molecularly imprinted polymers on modified electrodes, illustrates the potential of fructose in analytical applications. Such sensors have shown high sensitivity and accuracy in detecting fructose in various fruit juices (Moreira et al., 2021).
作用機序
将来の方向性
Increased intake of dietary fructose is a risk factor for a myriad of metabolic complications. Therefore, the development and standardization of HbA1c measurement have revolutionized research and clinical care in the field of diabetes . Moreover, the role of fructose in the development of obesity and its complications has been extensively studied . Future research may focus on the effects of fructose consumption on cardiometabolic disease and the development of inhibitors targeting fructose metabolism for the management of NAFLD and diabetes .
特性
IUPAC Name |
(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-FUTKDDECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420083 | |
| Record name | L-(+)-Fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Fructose | |
CAS RN |
7776-48-9 | |
| Record name | L-Fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-Fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7776-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8X2IF6RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

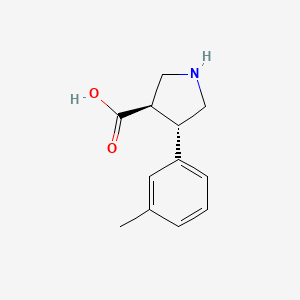
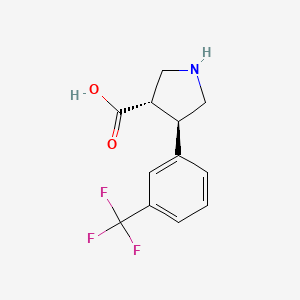
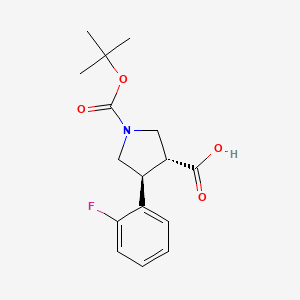
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)
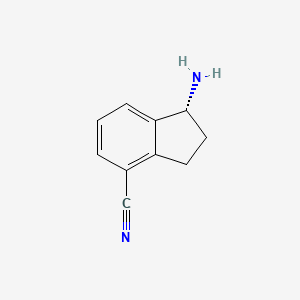
![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-1,5-diium;dichloride](/img/structure/B7856289.png)

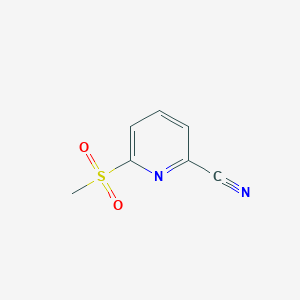
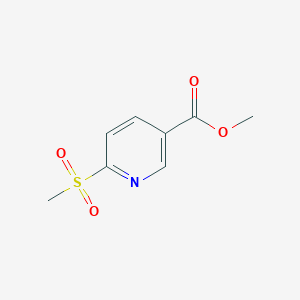
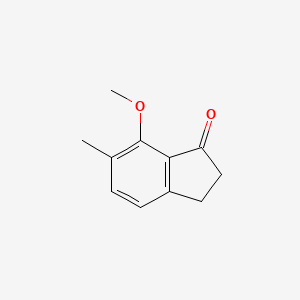
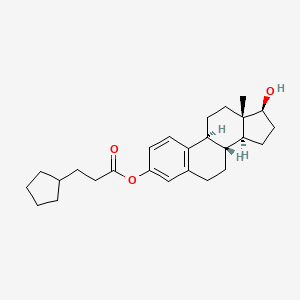
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7856327.png)
